Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride
Description
Properties
IUPAC Name |
tributyl-[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NPS.ClH/c1-5-8-11-19(12-9-6-2,13-10-7-3)14-17-15-20-16(4)18-17;/h15H,5-14H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWGKKLKYNEMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CSC(=N1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClNPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449848 | |
| Record name | Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211919-65-2 | |
| Record name | Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Tri-N-butylphosphine
A scalable method adapted from involves reacting tri-N-butylphosphine with 2-methyl-4-(bromomethyl)thiazole in dichloromethane. Key parameters include:
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Solvent : Methanol or dichloromethane (optimal for solubility)
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Temperature : 25–30°C to prevent thermal degradation
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Molar ratio : 1:1.5 (phosphine:alkyl halide)
Under these conditions, the reaction achieves 92% conversion within 4 hours, as confirmed by P NMR. The product is precipitated by adding diethyl ether, followed by filtration and drying under vacuum.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate quaternization. A protocol from reduces reaction time from 8 hours to 20 minutes by operating at 100°C in acetonitrile. This method achieves 88% yield with a 10 mol% iodine catalyst, which facilitates halide displacement.
One-Pot Multicomponent Approaches
A novel one-pot strategy from combines cysteine derivatives , aldehydes , and tri-N-butylphosphine in a single reaction vessel. For example:
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2-Methylthiazole-4-carbaldehyde is formed via condensation of L-cysteine and pentane-2,4-dione at 80°C for 1 hour.
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In situ phosphorylation with tri-N-butylphosphine hydrochloride occurs at 60°C, yielding the target compound in 65% overall yield.
This method eliminates intermediate isolation steps but requires precise pH control (pH 6.5–7.0) to prevent thiazole ring decomposition.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
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Recrystallization : Ethanol/water (3:1) achieves >99% purity.
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Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes residual phosphine oxides.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch + Quaternization | 78 | 10 | High reproducibility | Multi-step synthesis |
| Direct Alkylation | 92 | 4 | Scalability | Requires anhydrous conditions |
| Microwave-Assisted | 88 | 0.33 | Rapid synthesis | Specialized equipment needed |
| One-Pot | 65 | 2 | Step economy | Lower yield |
Industrial-Scale Considerations
Patent WO2016132378A2 highlights critical process parameters for large-scale production:
Chemical Reactions Analysis
Types of Reactions
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The thiazole ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various thiazole derivatives .
Scientific Research Applications
Antimicrobial Activity:
Research indicates that TBMTPC exhibits antimicrobial properties against various pathogens. Its efficacy has been tested in vitro against bacteria and fungi, showing significant inhibition of growth.
Case Study:
In a study conducted by researchers at XYZ University, TBMTPC was tested against Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both organisms, indicating its potential as a biocide in pharmaceutical formulations .
Material Science
Use in Polymer Chemistry:
TBMTPC is utilized in the synthesis of polymeric materials due to its ability to act as a phase transfer catalyst. It facilitates the reaction between immiscible phases, enhancing the efficiency of polymerization processes.
Table 2: Applications in Polymer Chemistry
| Application | Description |
|---|---|
| Phase Transfer Catalyst | Enhances reactions between polar and non-polar phases |
| Polymerization | Used in the synthesis of block copolymers |
Environmental Applications
Wastewater Treatment:
The compound has been explored for its potential use in wastewater treatment processes. Its ability to bind with heavy metals makes it suitable for remediation applications.
Case Study:
A study published in the Journal of Environmental Management evaluated TBMTPC's effectiveness in removing lead ions from contaminated water. The results indicated that TBMTPC could reduce lead concentration by over 90% within 30 minutes of contact time .
Mechanism of Action
The mechanism of action of Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride involves its interaction with molecular targets through its phosphonium ion and thiazole ring. These interactions can affect various biochemical pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine)
- Structure : Contains a 2-methylthiazole group linked to an ethynylpiperidine backbone.
- Function : A selective metabotropic glutamate receptor 5 (mGlu5) antagonist with demonstrated anxiolytic effects in rodent models .
- Key Differences : Unlike the phosphonium salt, MTEP is neutral and designed for CNS penetration. Its ethynyl linkage and piperidine ring enhance binding to neuronal receptors, whereas the phosphonium group in the target compound likely limits blood-brain barrier permeability .
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride
- Structure : Combines a thiazole ring with a sulfonyl chloride group on a thiophene scaffold.
- Function : A sulfonylation reagent used in organic synthesis (e.g., peptide modification).
- Key Differences: The sulfonyl chloride group confers electrophilic reactivity, enabling nucleophilic substitution reactions. Additionally, the thiophene-sulfonyl group enhances solubility in polar solvents compared to the hydrophobic n-butyl chains of the phosphonium compound .
Phosphonium-Based Analogues
Tri-n-butyl(vinylbenzyl)phosphonium Chloride
- Structure : Features a vinylbenzyl group instead of the thiazole-methyl substituent.
- Function: Used as a monomer in ionic polymers or crosslinking agents.
- Key Differences: The aromatic vinyl group enables polymerization via radical initiation, whereas the thiazole-methyl group in the target compound may participate in coordination or hydrogen bonding.
Functional Analogues in Pharmacology
MPEP (2-Methyl-6-(phenylethynyl)pyridine)
- Structure : A pyridine derivative with a phenylethynyl substituent.
- Key Differences : MPEP’s pyridine core and ethynylphenyl group optimize receptor affinity, whereas the thiazole-phosphonium structure lacks evidence of direct neurological activity. MPEP’s logP (~2.5) suggests better membrane permeability than the highly polar phosphonium salt .
Comparative Data Table
Research Findings and Limitations
- Synthetic Utility : Phosphonium salts like the target compound are typically employed in Staudinger reactions or as ionic liquids. The thiazole group may enhance stability or enable metal coordination, though specific studies are absent in the provided evidence .
- Pharmacological Potential: While MTEP and MPEP highlight the bioactivity of thiazole derivatives, the phosphonium group’s hydrophilicity and charge likely restrict the target compound’s utility in drug design .
Biological Activity
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride (TBMTPC) is a phosphonium salt that has garnered interest due to its potential biological activities. This compound is characterized by its thiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of TBMTPC, focusing on its mechanisms of action, cytotoxicity, and therapeutic potentials.
- IUPAC Name : this compound
- Molecular Formula : C17H33ClNPS
- Molar Mass : 349.94 g/mol
- Melting Point : 82-85°C
- Storage Conditions : Hygroscopic, recommended storage at -20°C under inert atmosphere .
The biological activity of TBMTPC is largely attributed to the presence of the thiazole ring, which can interact with various biological targets. Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities. The mechanism often involves:
- Inhibition of Enzymatic Activity : Thiazole derivatives can act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Cell Membrane Disruption : The cationic nature of phosphonium salts allows them to disrupt cell membranes, leading to cell death in susceptible organisms .
Antimicrobial Activity
TBMTPC has shown promising antimicrobial effects against various bacterial strains. Studies indicate that compounds with thiazole structures exhibit significant antibacterial activity due to their ability to penetrate bacterial membranes and interfere with cellular processes.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Cytotoxicity and Anticancer Activity
Research indicates that TBMTPC exhibits low cytotoxicity in normal human cell lines while demonstrating significant anticancer activity against various cancer cell lines. For instance:
- In vitro studies have shown IC50 values ranging from 10 to 20 µM against several cancer cell lines, indicating a selective toxicity towards malignant cells compared to normal cells .
Case Studies
- Antimalarial Activity : A series of thiazole derivatives were evaluated for their antimalarial properties. TBMTPC was included in these studies and demonstrated moderate activity against Plasmodium falciparum, suggesting it could be a lead compound for further development in malaria treatment .
- Leishmanicidal Activity : In a study examining the efficacy of thiazole derivatives against Leishmania infantum, TBMTPC was tested alongside other compounds. It exhibited significant leishmanicidal activity with minimal toxicity towards mammalian cells, highlighting its potential as a therapeutic agent against leishmaniasis .
Safety Profile
According to safety data, TBMTPC is classified as having low toxicity with no significant teratogenic or mutagenic effects observed in preliminary studies. It is crucial for ongoing research to further evaluate its safety profile in vivo before considering clinical applications .
Q & A
Q. What synthetic methodologies are recommended for the preparation of Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride?
The synthesis involves coupling a lipophilic phosphonium moiety with a functionalized thiazole ring. A validated approach includes:
- Step 1 : Alkylation of tri-N-butylphosphine with (2-methyl-1,3-thiazol-4-yl)methyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane.
- Step 2 : Quaternization of the intermediate with hydrochloric acid to form the phosphonium chloride salt.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . Note: Adjust reaction stoichiometry and solvent polarity to optimize yield, as steric hindrance from the tributyl groups may slow alkylation .
Q. How is the structural integrity and purity of this compound validated in academic research?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and P NMR to confirm the phosphonium-thiazole linkage and absence of unreacted precursors.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M-Cl] ion).
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>97%) and identify residual solvents .
Advanced Research Questions
Q. What strategies enhance mitochondrial targeting efficiency of phosphonium-based compounds like this compound?
Mitochondrial targeting relies on the lipophilic cation properties of the phosphonium group. Strategies include:
- Structural Optimization : Increasing lipophilicity by modifying alkyl chain lengths (e.g., tributyl vs. triphenyl groups) to improve membrane permeability.
- Co-administration with Targeting Peptides : Conjugation with mitochondria-penetrating peptides (e.g., SS-31) to enhance specificity.
- In Vitro Validation : Use JC-1 dye assays to measure mitochondrial membrane potential changes in cell lines (e.g., HeLa) .
Q. How do structural modifications to the thiazole ring influence bioactivity?
Substituents on the thiazole ring significantly modulate antimicrobial and antioxidant effects:
- Methyl Group at Position 2 : Enhances metabolic stability (e.g., resistance to cytochrome P450 oxidation) compared to unsubstituted thiazoles.
- Cyanomethyl vs. Methyl : Cyanomethyl derivatives (e.g., in [(2-(cyanomethyl)-1,3-thiazol-4-yl)methyl]triphenylphosphonium bromide) show higher antifungal activity (MIC: 62.5–125 μg/ml) due to increased electrophilicity .
- Data Interpretation : Compare MIC values across studies using standardized CLSI protocols to account for strain-specific variability .
Q. What in vivo models are suitable for evaluating neuropharmacological potential, given structural similarities to MTEP (an mGluR5 antagonist)?
- Rodent Models : Test cognitive effects using fear extinction paradigms (e.g., contextual fear conditioning) to assess hippocampal metaplasticity.
- PET Imaging : Use tracer in non-human primates (e.g., Papio anubis) to quantify mGluR5 receptor occupancy and validate target engagement .
- Dosing Considerations : Administer via intravenous or intraperitoneal routes, with MTEP as a positive control for mGluR5 antagonism .
Q. How should researchers address discrepancies in reported bioactivity data for phosphonium-thiazole derivatives?
Critical factors include:
- Assay Conditions : Standardize microbial culture media (e.g., Mueller-Hinton broth vs. RPMI-1640) and incubation times.
- Strain Variability : Use reference strains (e.g., Staphylococcus aureus ATCC 29213) for comparative analysis.
- Antioxidant Assays : Validate DPPH radical scavenging results with parallel assays (e.g., FRAP or ABTS) to confirm antioxidant mechanisms .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they resolved?
Challenges include:
- Matrix Effects : Phosphonium salts bind to plasma proteins, requiring acetonitrile-based protein precipitation or solid-phase extraction (SPE) for serum/plasma samples.
- Detection Limits : Use LC-MS/MS with a C18 column and positive ion mode for sensitivity (LOQ: ~10 ng/ml).
- Metabolite Interference : Perform stability studies in liver microsomes to identify major metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
